molecular formula C18H20N2O2 B5666524 N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide

Cat. No.: B5666524
M. Wt: 296.4 g/mol
InChI Key: IBSJUSZOGQNIOT-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide is an organic compound that features a benzamide core structure with additional functional groups

Mechanism of Action

Target of Action

The compound N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is structurally similar to lidocaine , a well-known local anesthetic and antiarrhythmic agent. Lidocaine primarily targets voltage-gated sodium channels in the heart and nervous system . These channels play a crucial role in the initiation and conduction of action potentials, which are essential for the normal functioning of the heart and nervous system .

Mode of Action

The compound likely interacts with its targets in a similar manner to lidocaine. Lidocaine binds to the inner portion of voltage-gated sodium channels, stabilizing them in their inactive state and preventing them from opening in response to voltage changes . This inhibits the conduction of action potentials, reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci .

Biochemical Pathways

The compound’s interaction with sodium channels affects several biochemical pathways. By inhibiting sodium influx, it disrupts the propagation of action potentials along nerves and in cardiac muscle cells . This can affect numerous downstream processes, including muscle contraction and the transmission of signals in the nervous system .

Pharmacokinetics

Based on its structural similarity to lidocaine, it is likely well-absorbed from the gastrointestinal tract

Result of Action

The primary result of the compound’s action is a reduction in the excitability and conductance of myocardium, leading to a suppression of pulse formation in automatic ectopic foci . This can help to stabilize the heart rhythm and prevent arrhythmias . High doses may lead to side effects such as bradycardia, delayed conductance, and arterial hypotension .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the patient’s physiological state can all affect the compound’s absorption, distribution, metabolism, and excretion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the reaction of 2,6-dimethylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: A precursor in the synthesis of N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide.

    N,N-Dimethylaniline: Another derivative of aniline with different functional groups.

    2,6-Xylidine: Similar in structure but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)18(22)19-11-16(21)20-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSJUSZOGQNIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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